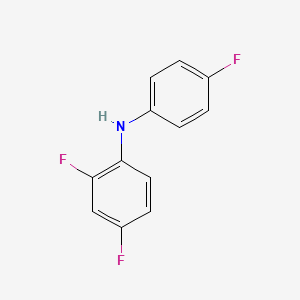

2,4-Difluoro-N-(4-fluorophenyl)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,4-Difluoro-N-(4-fluorophenyl)aniline is an organic compound with the molecular formula C12H8F3N It is a derivative of aniline, where the hydrogen atoms in the 2 and 4 positions of the benzene ring are replaced by fluorine atoms, and the nitrogen atom is bonded to a 4-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2,4-Difluoro-N-(4-fluorophenyl)aniline involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an organoboron compound. For instance, 2,4-difluoroaniline can be synthesized by reacting 2,4-difluorobromobenzene with aniline in the presence of a palladium catalyst and a base .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of more cost-effective and scalable methods. One such method includes the preparation of 1,3-dichlorobenzene as an intermediate, followed by a reaction with benzene using an aluminum chloride catalyst .

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-N-(4-fluorophenyl)aniline can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: Electrophilic aromatic substitution reactions can occur, where the fluorine atoms can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines.

Scientific Research Applications

2,4-Difluoro-N-(4-fluorophenyl)aniline has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: This compound can be used in the study of enzyme interactions and protein binding.

Industry: It is used in the production of specialty chemicals and materials, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 2,4-Difluoro-N-(4-fluorophenyl)aniline involves its interaction with specific molecular targets. The fluorine atoms in the compound can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

2,4-Difluoroaniline: This compound is similar but lacks the 4-fluorophenyl group.

4-Fluoroaniline: This compound has a single fluorine atom on the benzene ring.

2,4-Difluoro-N-(2-fluorophenyl)aniline: This compound has a fluorophenyl group in a different position.

Uniqueness

2,4-Difluoro-N-(4-fluorophenyl)aniline is unique due to the presence of multiple fluorine atoms, which can significantly alter its chemical properties, such as increased stability and enhanced binding affinity in biological systems. These properties make it a valuable compound for various scientific and industrial applications.

Biological Activity

2,4-Difluoro-N-(4-fluorophenyl)aniline is a fluorinated aromatic amine that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of two fluorine atoms and an aniline moiety, which can significantly influence its pharmacological properties. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C13H10F2N

- Molecular Weight : 233.23 g/mol

- IUPAC Name : this compound

The presence of fluorine atoms in the structure often enhances lipophilicity and metabolic stability, which are desirable traits in drug design.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. A study demonstrated its effectiveness against various cancer cell lines, including breast and lung cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways, leading to cell cycle arrest in the G1 phase.

- Case Study : In vitro assays showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 5 to 15 µM across different cancer cell lines .

Antimicrobial Activity

In addition to anticancer effects, this compound has been evaluated for antimicrobial properties. Preliminary studies suggest it possesses moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

- Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | >128 µg/mL |

The mechanism underlying the biological activity of this compound involves several pathways:

- Inhibition of Tyrosine Kinases : The compound has been shown to inhibit specific tyrosine kinases involved in cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in cancer cells, leading to cellular damage and apoptosis.

- DNA Interaction : Studies indicate that it may bind to DNA, disrupting replication and transcription processes.

Research Findings

A comprehensive study published in a peer-reviewed journal highlighted the structure-activity relationship (SAR) of fluorinated anilines. It was found that the introduction of fluorine atoms at specific positions significantly enhances biological activity compared to their non-fluorinated counterparts .

Properties

CAS No. |

823802-13-7 |

|---|---|

Molecular Formula |

C12H8F3N |

Molecular Weight |

223.19 g/mol |

IUPAC Name |

2,4-difluoro-N-(4-fluorophenyl)aniline |

InChI |

InChI=1S/C12H8F3N/c13-8-1-4-10(5-2-8)16-12-6-3-9(14)7-11(12)15/h1-7,16H |

InChI Key |

BJGFULZTGLCIRX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1NC2=C(C=C(C=C2)F)F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.